Desmopressin (Acetate)
Description
Historical Development and Evolution
Desmopressin (1-deamino-8-D-arginine vasopressin, DDAVP) was first synthesized in 1967 by Zaoral et al. as part of efforts to develop a vasopressin analog with enhanced antidiuretic properties and reduced pressor effects. Its clinical journey began in 1972 with intranasal formulations for diabetes insipidus, followed by intravenous (1981) and oral (1987) formulations. A pivotal breakthrough occurred in 1977 when Mannucci et al. demonstrated its ability to elevate Factor VIII and von Willebrand factor (vWF), expanding its use into hematology. By 2005, an oral lyophilisate formulation improved patient compliance, particularly in pediatric populations.
Significance in Pharmacological Sciences
Desmopressin’s selectivity for vasopressin V2 receptors (V2R) underpins its therapeutic value. Unlike endogenous vasopressin, which activates V1 (vasoconstrictive) and V2 (antidiuretic) receptors, desmopressin’s structural modifications—deamination of 1-cysteine and substitution of 8-L-arginine with D-arginine—confer V2R specificity, minimizing cardiovascular side effects. This selectivity enables targeted therapy for:
Research Paradigms in Desmopressin Studies
Contemporary research focuses on three domains:
- Clinical Applications : Expanding indications, such as nocturia in benign prostatic hyperplasia (BPH) and trauma resuscitation.
- Molecular Optimization : Developing sustained-release formulations to prolong duration of action.
- Safety Profiling : Mitigating hyponatremia risks through dose titration and patient stratification.
Properties
CAS No. |
62288-83-9 |
|---|---|
Molecular Formula |
C48H68N14O14S2 |
Molecular Weight |
1129.3 g/mol |
IUPAC Name |
acetic acid;(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H64N14O12S2.C2H4O2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;1-2(3)4/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);1H3,(H,3,4)/t28-,29+,30+,31+,32+,33+,34+;/m1./s1 |
InChI Key |
MLSVJHOYXJGGTR-IFHOVBQLSA-N |
SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Purity |
>98% |
Related CAS |
16679-58-6 (Parent) |
sequence |
CYFQNCPRG |
Synonyms |
1-Deamino-8-D-arginine Vasopressin 1-Desamino-8-arginine Vasopressin Acetate, Desmopressin Adiuretin Adiuretin SD Apo-Desmopressin Arginine Vasopressin, Deamino DDAVP Deamino Arginine Vasopressin Desmogalen Desmopressin Desmopressin Acetate Desmopressin Monoacetate Desmopressin Monoacetate, Trihydrate Desmopressine Ferring Desmospray Desmotabs Ferring, Desmopressine Minirin Minurin Monoacetate, Desmopressin Monoacetate, Trihydrate Desmopressin Nocutil Octim Octostim Trihydrate Desmopressin Monoacetate Vasopressin, 1-Deamino-8-D-arginine Vasopressin, 1-Desamino-8-arginine Vasopressin, Deamino Arginine |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Amino Acid Loading
The process begins with 2-chlorotrityl chloride (TRT) resin , chosen for its stability under basic conditions and efficient cleavage properties. The first amino acid, glycine (Gly), is loaded onto the resin via its C-terminus, forming a stable ester bond. Subsequent amino acids are added in the sequence:
where Mpa denotes β-mercaptopropionic acid, critical for disulfide bridge formation.
Coupling and Deprotection Cycles
Each coupling step utilizes Fmoc-protected amino acids activated by hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N-methylmorpholine (NMM). Deprotection of the Fmoc group is achieved with 20% piperidine in dimethylformamide (DMF), ensuring minimal side reactions.
Table 1: SPPS Parameters for Desmopressin Acetate
| Parameter | Specification |
|---|---|
| Resin | 2-Chlorotrityl chloride (TRT) |
| Coupling Reagent | HBTU/NMM |
| Deprotection Agent | 20% Piperidine/DMF |
| Reaction Temperature | 25°C |
| Coupling Time | 60–90 minutes per residue |
Disulfide Bond Formation via Oxidative Cyclization
The linear peptide undergoes oxidative cyclization to form the intramolecular disulfide bond between Cys¹ and Cys⁶ residues. Patent CN102863513A specifies using hydrogen peroxide (H₂O₂) at 1 mL/L in purified water, with a reaction time of 1.5–2.0 hours. This step is critical for stabilizing the peptide’s bioactive conformation.
Optimization of Oxidation Conditions
Table 2: Oxidation Reaction Parameters
| Parameter | Specification |
|---|---|
| Oxidant | H₂O₂ (1 mL/L) |
| Buffer | Ammonium bicarbonate (50 mM) |
| Temperature | 4°C |
| Reaction Time | 1.5–2.0 hours |
Purification and Acetate Salt Formation
Post-oxidation, the crude peptide is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile/water with 0.1% trifluoroacetic acid (TFA). The purified peptide is then converted to its acetate salt by lyophilization in the presence of acetic acid, yielding desmopressin acetate.
Critical Purification Metrics
Table 3: HPLC Purification Conditions
| Parameter | Specification |
|---|---|
| Column | C18 (250 × 4.6 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Gradient | 10–40% acetonitrile over 30 minutes |
Structural Modifications and Bioactivity
Desmopressin acetate differs from endogenous vasopressin through two key modifications:
-
Deamination of 1-cysteine to β-mercaptopropionic acid (Mpa).
-
Substitution of 8-L-arginine with D-arginine to enhance antidiuretic potency and reduce pressor effects.
These alterations confer resistance to enzymatic degradation and prolong the half-life to 2.4–4.0 hours in humans.
Industrial-Scale Manufacturing Challenges
Scalability of SPPS
While SPPS is robust for research-scale synthesis, industrial production requires optimization of:
-
Resin Reusability : TRT resin’s cost necessitates efficient recycling protocols.
-
Solvent Consumption : DMF usage is reduced via flow chemistry adaptations.
Oxidation Consistency
Batch-to-batch variability in disulfide bond formation is mitigated by:
-
Real-Time Monitoring : UV spectroscopy at 280 nm tracks thiol oxidation.
-
Stoichiometric Control : Precise H₂O₂ dosing via automated dispensers.
Comparative Analysis of Synthesis Routes
While SPPS dominates current production, alternative methods such as native chemical ligation (NCL) and recombinant expression are explored experimentally. However, SPPS remains preferred due to:
-
Sequence Flexibility : Enables precise incorporation of non-natural amino acids.
-
Scalability : Compatible with Good Manufacturing Practice (GMP) standards.
Chemical Reactions Analysis
THIP Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its structure, potentially altering its pharmacological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Nocturnal Enuresis (Bedwetting)
Desmopressin is commonly prescribed for nocturnal enuresis, especially in children. It works by reducing urine production during the night. Clinical trials have shown that children taking desmopressin experience significantly fewer wet nights compared to those on placebo.
| Study | Participants | Outcome |
|---|---|---|
| Study A | 100 children | 2.2 fewer wet nights per week |
| Study B | 150 children | 4.5 times more likely to remain dry |
Diabetes Insipidus
Desmopressin is the treatment of choice for central diabetes insipidus, a condition characterized by excessive urination due to a deficiency of vasopressin. It effectively reduces urine output and increases urine concentration.
Hemophilia A and Von Willebrand Disease
Desmopressin is utilized to manage mild hemophilia A and von Willebrand disease (VWD) by stimulating the release of factor VIII from endothelial cells, thereby enhancing clotting.
| Condition | Dosage | Administration Route |
|---|---|---|
| Mild Hemophilia A | 0.3-0.4 µg/kg IV | Intravenous |
| Von Willebrand Disease | Pre-surgery: 0.3 µg/kg IV | Intravenous |
Off-Label Uses
In addition to its approved indications, desmopressin has been explored for various off-label uses:
- Trauma Resuscitation : Desmopressin has shown potential in managing coagulopathy during trauma resuscitation.
- Uremic Bleeding : It can be used to control bleeding in patients with uremia.
- Intracranial Hemorrhage : Some studies suggest it may help manage bleeding associated with antiplatelet therapy.
Recent Research Findings
Recent studies have focused on alternative delivery methods for desmopressin, such as transdermal systems using elastic liposomes, which may enhance permeation and efficacy while reducing side effects associated with traditional routes.
Case Study Example
A recent study investigated the use of elastic liposome-based transdermal delivery of desmopressin acetate:
- Objective : To improve permeation for treating nocturnal enuresis and central diabetes insipidus.
- Results : The transdermal system demonstrated higher flux values than traditional administration methods, suggesting a promising alternative for patients with poor bioavailability from oral or nasal routes .
Mechanism of Action
THIP Hydrochloride acts as a selective agonist for GABA A receptors, particularly those containing the delta subunit . It enhances the conductance of chloride ions through these receptors, leading to hyperpolarization of neurons and a decrease in neuronal excitability . This action results in its sedative, anxiolytic, and analgesic effects. The compound’s unique affinity for extrasynaptic GABA A receptors, which desensitize more slowly than synaptic receptors, contributes to its prolonged effects .
Comparison with Similar Compounds
Key Findings :
- Desmopressin is preferred over aprotinin in patients with renal impairment due to its safer profile.
- In congenital bleeding disorders, desmopressin reduces reliance on exogenous factor concentrates but lacks robust RCT support in pregnancy.
Antidiuretic Hormones
Desmopressin is distinguished from natural AVP and other analogues:
Key Findings :
- Desmopressin’s V2 selectivity minimizes cardiovascular side effects, making it safer for chronic use.
- AVP remains preferred in acute settings requiring vasoconstriction (e.g., septic shock).
Nocturia Therapies
Desmopressin is compared with non-hormonal treatments for nocturia:
Biological Activity
Desmopressin acetate (DDAVP) is a synthetic analog of vasopressin (antidiuretic hormone) that has been widely used in clinical settings for various conditions, including central diabetes insipidus, nocturnal enuresis, and bleeding disorders such as hemophilia A and von Willebrand disease. This article provides a comprehensive overview of its biological activity, mechanisms, therapeutic applications, and associated research findings.
Desmopressin primarily acts on the kidneys and blood coagulation pathways. Its mechanism of action involves:
- V2 Receptor Agonism : Desmopressin binds to V2 receptors located in the basolateral membrane of renal collecting duct cells. This binding activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels, which promotes the insertion of aquaporin-2 water channels into the luminal membrane, enhancing water reabsorption and reducing urine output .
- Coagulation Factor Release : In patients with bleeding disorders, desmopressin stimulates the release of von Willebrand factor (VWF) and factor VIII from endothelial cells, increasing their plasma levels and improving hemostasis during surgical procedures or in cases of bleeding episodes .
Pharmacokinetics
Desmopressin is characterized by a biphasic elimination profile with two half-lives: a rapid phase (approximately 7.8 minutes) and a slower phase (approximately 75.5 minutes). The pharmacokinetics can vary significantly based on renal function; for instance, terminal half-life extends from about 3 hours in healthy individuals to 9 hours in those with severe renal impairment .
Clinical Applications
- Nocturnal Enuresis : Desmopressin is commonly prescribed for treating monosymptomatic nocturnal enuresis in children. Studies indicate that it effectively reduces nocturnal urine production, leading to improved patient outcomes in terms of sleep quality and psychological well-being .
- Bleeding Disorders : In patients with hemophilia A or von Willebrand disease, desmopressin can reduce bleeding risk during surgical procedures by significantly increasing plasma levels of factor VIII and VWF .
- Diabetes Insipidus : It is also utilized for managing central diabetes insipidus by mimicking the action of vasopressin to control excessive urination .
Nocturnal Enuresis
A study involving 30 children with monosymptomatic nocturnal enuresis showed that desmopressin treatment resulted in significant reductions in nocturnal diuresis volumes and improved sleep quality over six months .
| Parameter | Before Treatment | After Treatment | Statistical Significance |
|---|---|---|---|
| Nocturnal Diuresis Volume | High | Low | p < 0.0001 |
| Sleep Quality Score | Low | High | p < 0.0001 |
Hemophilia A Management
In a clinical trial assessing desmopressin's efficacy in patients undergoing surgical procedures, it was found that those receiving desmopressin had significantly lower blood loss compared to controls. The average blood loss was measured at 30.5 ml/kg for placebo versus 40 ml/kg for desmopressin-treated patients, indicating its effectiveness in managing bleeding risks .
Hyponatremia Risk
Despite its benefits, desmopressin is associated with potential adverse effects such as hyponatremia. A case series highlighted that symptomatic hyponatremia occurred in 15 patients treated with desmopressin, necessitating careful monitoring of serum sodium levels during therapy .
Q & A
Q. What are the key considerations for preparing Desmopressin Acetate solutions in experimental settings?
Desmopressin Acetate's solubility varies depending on crystallization solvent, residual solvent content, polymorphism, and hydration degree. Researchers must test solvents (e.g., diluted acetic acid) and optimize sonication parameters for dissolution. Batch-specific variability necessitates empirical testing for each application .
Q. Which validated analytical methods are recommended for assessing Desmopressin Acetate purity and composition?
The USP outlines HPLC methods using a calibrated standard (1 µg/mL) and test solution (200 µg/mL) for impurity profiling. Amino acid analysis via OPA/FMOC derivatization requires relative molar ratios (e.g., arginine = 1; aspartic acid, glutamic acid: 0.95–1.05) to confirm peptide integrity. Impurity thresholds are calculated using the formula: \text{% Impurity} = 100 \times \frac{C_S}{C_U} \times \frac{r_i}{r_S}
where and are standard/test concentrations, and are peak responses .
Q. What in vitro models are appropriate for studying Desmopressin Acetate's effects on hepatic stellate cell (HSC) function?
The LX-2 human HSC line is validated for proliferation (WST-1 assay), contraction (collagen gel assay), and secretion (ELISA for TGF-β1). Studies should include dose-response groups (e.g., 1×10⁻¹⁰–1×10⁻⁸ M Desmopressin) and statistical analysis via one-way ANOVA .
Q. How does batch-to-batch variability in Desmopressin Acetate formulations impact experimental reproducibility?
Variations in salt form (acetate vs. free base), residual solvents, and hydration states can alter solubility and bioactivity. Researchers should standardize sourcing, validate each batch via USP methods, and report lot numbers in publications .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in Desmopressin Acetate's antiproliferative effects across cell models?
Contradictory results (e.g., IC₅₀ = 700 nM in F3II cells vs. null effects in other lines) may stem from receptor density differences (V2R expression) or assay conditions. Cross-validation using isogenic cell lines and standardized proliferation assays (e.g., colony formation vs. WST-1) is critical .
Q. What experimental strategies elucidate Desmopressin Acetate's dual agonistic effects on V2 receptors and endothelial nitric oxide synthase (eNOS)?
Mechanistic studies should combine cAMP quantification (for V2R activation) with phospho-Ser1177 eNOS Western blotting. Heterologous V2R expression systems can isolate receptor-specific signaling, while CRISPR knockout models clarify eNOS crosstalk .
Q. How should dose-response studies be designed to mitigate hyponatremia risks observed in clinical populations?
Preclinical models must incorporate renal function parameters (e.g., creatinine clearance <50 mL/min) and sodium monitoring. Use tiered dosing (e.g., 0.1–4 mcg/kg) with pharmacokinetic profiling to identify safe thresholds .
Q. What methodologies enable simultaneous quantification of Desmopressin Acetate and its degradation products during stability studies?
High-resolution LC-MS/MS with isotopic labeling can distinguish parent compounds from deamidated or oxidized byproducts. Accelerated stability testing (40°C/75% RH) paired with forced degradation (acid/alkaline hydrolysis) identifies major degradation pathways .
Q. What statistical approaches are recommended for analyzing concentration-dependent effects in cell-based assays?
Nonlinear regression models (e.g., log[inhibitor] vs. response) should quantify EC₅₀/IC₅₀ values. For multifactorial designs (e.g., HSC contraction + secretion), multivariate ANOVA or mixed-effects models account for correlated outcomes .
Q. What mechanistic studies explain differential effects of Desmopressin Acetate versus vasopressin on coagulation factors?
Comparative binding assays (surface plasmon resonance) and structural modeling (e.g., V2R docking studies) can reveal affinity differences. Clinical correlation with von Willebrand factor (VWF) release assays in endothelial cells is essential .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
